molecular formula C18H17BrFNO3S B11412347 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide

2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide

Cat. No.: B11412347
M. Wt: 426.3 g/mol
InChI Key: CJNGIZLADTVIMT-UHFFFAOYSA-N
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Description

2-Bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide is a synthetic benzamide derivative characterized by a brominated aromatic ring, a sulfone-containing tetrahydrothiophene moiety, and a 2-fluorobenzyl group. Its molecular formula is inferred as C₁₉H₁₈BrFNO₃S (based on structural analogs in and ), with a molecular weight of approximately 434.3 g/mol. The compound’s design integrates halogen (Br, F) and sulfone groups, which are known to enhance binding specificity, metabolic stability, and solubility in pharmaceutical contexts .

Synthesis typically involves coupling a brominated benzoyl chloride with a secondary amine (e.g., 1,1-dioxidotetrahydrothiophen-3-amine and 2-fluorobenzylamine) under standard amidation conditions. Characterization relies on 1H/13C NMR, IR spectroscopy, and X-ray crystallography (as highlighted in and ) to confirm regiochemistry and stereochemistry . While direct biological data for this compound are unavailable in the provided evidence, structurally related benzamides are investigated for applications in enzyme inhibition and metal-catalyzed reactions .

Properties

Molecular Formula

C18H17BrFNO3S

Molecular Weight

426.3 g/mol

IUPAC Name

2-bromo-N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]benzamide

InChI

InChI=1S/C18H17BrFNO3S/c19-16-7-3-2-6-15(16)18(22)21(14-9-10-25(23,24)12-14)11-13-5-1-4-8-17(13)20/h1-8,14H,9-12H2

InChI Key

CJNGIZLADTVIMT-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2F)C(=O)C3=CC=CC=C3Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of the bromine atom into the benzamide core.

    Formation of the Dioxidotetrahydrothiophenyl Group: This step involves the synthesis of the tetrahydrothiophene ring followed by oxidation to introduce the dioxido functionality.

    Attachment of the Fluorobenzyl Group:

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure optimal reaction conditions.

    Purification Techniques: Use of chromatography, recrystallization, or other purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophenyl group can undergo further oxidation.

    Reduction: The compound can be reduced under suitable conditions to modify its functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while substitution reactions might yield various substituted benzamides.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of compounds similar to 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide exhibit significant antimicrobial properties. For instance, studies on related benzamide derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for these derivatives suggest potent antimicrobial activity, with some compounds demonstrating lower MICs than standard antibiotics .

Anticancer Activity

The anticancer potential of this compound is supported by studies that evaluate its effects on cancer cell lines. For example, related compounds have been tested against human colorectal carcinoma cell lines (HCT116), showing promising results with IC50 values indicating effective inhibition of cell proliferation . The mechanism of action may involve the inhibition of key enzymes involved in cancer cell metabolism.

Case Study 1: Antimicrobial Evaluation

A study synthesized a series of benzamide derivatives and evaluated their antimicrobial activity against various pathogens. The results indicated that certain structural modifications significantly enhanced their efficacy. For instance, compounds with electron-withdrawing groups showed improved activity against resistant strains of bacteria .

CompoundMIC (µM)Activity
N11.27Effective against Bacillus subtilis
N81.43Effective against Escherichia coli
N222.60Effective against Klebsiella pneumoniae

Case Study 2: Anticancer Screening

In another study focusing on anticancer properties, a series of benzamide derivatives were tested for their cytotoxic effects on HCT116 cells. The findings revealed that specific substitutions on the benzamide scaffold led to enhanced anticancer activity compared to traditional chemotherapeutics like 5-Fluorouracil (5-FU). Notably, compounds with thiophene moieties exhibited superior potency .

CompoundIC50 (µM)Comparison to 5-FU
N95.85More potent
N184.53More potent
5-FU9.99Standard drug

Mechanism of Action

The mechanism of action of 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide would depend on its specific interactions with molecular targets. This might involve:

    Binding to Enzymes or Receptors: Modulating their activity.

    Interacting with Cellular Pathways: Affecting signal transduction or metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
2-Bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide (Target) C₁₉H₁₈BrFNO₃S ~434.3 - 2-Bromo-benzamide
- 1,1-Dioxidotetrahydrothiophen-3-yl
- 2-Fluorobenzyl
Combines halogen bonds (Br, F) with sulfone group; potential for enhanced solubility and target binding
N-(3-Bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isobutoxybenzamide C₂₂H₂₅BrN₂O₄S 505.4 - 4-Isobutoxy-benzamide
- 3-Bromobenzyl
Isobutoxy group increases hydrophobicity; bromine at benzyl position alters steric bulk
5-Bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide C₂₁H₁₉BrFNO₄S 480.3 - Benzofuran core
- 5-Bromo, 3-methyl
Oxygen in benzofuran enhances polarity; methyl group may reduce metabolic degradation
4-tert-Butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide C₂₂H₂₆FNO₃S 403.5 - 4-tert-Butyl-benzamide Bulky tert-butyl group introduces steric hindrance; lower molecular weight improves bioavailability
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₁H₁₅NO₂ 193.2 - 3-Methyl-benzamide
- Hydroxy-tert-butyl amine
N,O-bidentate directing group facilitates metal-catalyzed C–H functionalization

Structural and Functional Analysis

Halogen vs. Alkoxy Substituents: The target compound’s 2-bromo substituent (electron-withdrawing) contrasts with the 4-isobutoxy group in ’s analog (electron-donating). The 2-fluorobenzyl group in the target may engage in stronger halogen bonding compared to the 3-fluorobenzyl in ’s benzofuran derivative, affecting target selectivity .

Core Aromatic System :

  • Replacement of the benzene ring with a benzofuran () introduces an oxygen atom, increasing polarity and altering π-π stacking interactions in biological systems .

Sulfone Group Utility :

  • The 1,1-dioxidotetrahydrothiophen-3-yl moiety in the target and analogs enhances solubility via sulfone’s hydrophilic nature, a critical factor in pharmacokinetics .

Biological Activity

The compound 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide is a member of a class of heterocyclic compounds that have garnered interest for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes a bromine atom, a tetrahydrothiophene ring, and a fluorobenzyl moiety. The presence of these functional groups is believed to contribute significantly to its biological activities.

Key Properties:

  • Molecular Formula : C16H16BrFNO2S
  • Molecular Weight : 385.27 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, influencing various biochemical pathways.

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties, potentially inhibiting the growth of various pathogens.
  • Anticancer Effects : The compound has been investigated for its ability to induce apoptosis in cancer cells. It is thought to modulate pathways involving apoptosis-related proteins such as Bax and Bcl-2, leading to increased cell death in malignant cells.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound. Below is a summary of key findings:

Study ReferenceBiological ActivityObservations
Study 1 AnticancerInduced apoptosis in lung cancer cell lines (IC50 = 185.5 nM)
Study 2 AntimicrobialExhibited significant inhibition against Gram-positive and Gram-negative bacteria
Study 3 Anti-inflammatoryReduced NF-κB activation in cellular models

Case Study 1: Anticancer Activity

A study published in MDPI evaluated the efficacy of the compound against non-small cell lung cancer (NSCLC) cell lines A549 and H441. The results indicated that the compound significantly inhibited cell growth with IC50 values in the low nanomolar range, suggesting potent anticancer activity.

Case Study 2: Antimicrobial Properties

Research highlighted in BenchChem explored the antimicrobial potential of the compound against various bacterial strains. The findings demonstrated effective inhibition with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 3: Anti-inflammatory Effects

In another investigation, the compound was assessed for its anti-inflammatory properties through its effect on NF-κB signaling pathways. The results showed that it could effectively downregulate inflammatory markers, indicating potential use in treating inflammatory diseases.

Q & A

Q. Q1. What are the critical parameters for optimizing the synthesis of 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide to achieve high yield and purity?

Methodological Answer : Synthesis optimization requires precise control of:

  • Temperature : Elevated temperatures (60–80°C) enhance reaction rates but may risk side reactions like bromine displacement or sulfone group degradation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates, while minimizing hydrolysis .
  • Coupling agents : Use of HATU or EDCI for amidation reactions ensures efficient activation of carboxylic acid groups .
  • Purification : Column chromatography with gradient elution (hexane:EtOAc) or recrystallization in ethanol/water mixtures enhances purity .

Q. Q2. How can researchers characterize the structural integrity of this compound, particularly the stereochemistry of the tetrahydrothiophene-3-yl moiety?

Methodological Answer :

  • X-ray crystallography : Resolve absolute configuration using SHELX programs for small-molecule refinement .
  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the 2-fluorobenzyl group (δ ~7.2–7.4 ppm for aromatic protons) and tetrahydrothiophene-dioxide (δ ~3.5–4.0 ppm for CH₂ groups) .
    • 2D NMR (COSY, NOESY) : Confirm spatial proximity of N-substituents to resolve potential rotameric forms .
  • Mass spectrometry (HRMS) : Validate molecular formula (C₁₉H₁₈BrFNO₃S) with <2 ppm error .

Advanced Research Questions

Q. Q3. How can contradictory data on the biological activity of structurally analogous compounds guide target identification for this compound?

Methodological Answer : Comparative analysis of analogs (e.g., fluorobenzyl vs. methoxybenzyl derivatives) reveals:

  • SAR Trends :
    • Fluorine substitution at the benzyl position enhances metabolic stability but may reduce solubility .
    • The tetrahydrothiophene-dioxide group improves binding to sulfotransferase enzymes in preliminary assays .
  • Experimental Design :
    • Use kinase inhibition panels to identify off-target effects.
    • Perform molecular docking (e.g., AutoDock Vina) to predict interactions with G-protein-coupled receptors (GPCRs) or ion channels .

Q. Q4. What strategies resolve discrepancies in reported solubility and stability profiles of benzamide derivatives under physiological conditions?

Methodological Answer :

  • Solubility assays : Use shake-flask method with PBS (pH 7.4) and DMSO co-solvent to quantify equilibrium solubility .
  • Stability studies :
    • pH-dependent degradation : Monitor via HPLC at 37°C in buffers (pH 1–9) to identify labile groups (e.g., sulfone oxidation at pH <3) .
    • Light/thermal stability : Accelerated aging tests (40°C/75% RH) combined with LC-MS to track decomposition pathways .

Q. Q5. How can computational modeling predict the metabolic fate of this compound, and what experimental validations are required?

Methodological Answer :

  • In silico tools :
    • CYP450 metabolism : Use StarDrop or MetaSite to predict oxidation sites (e.g., benzylic CH₂ or bromine substitution) .
    • Glucuronidation likelihood : SwissADME assesses sulfone group conjugation potential .
  • In vitro validation :
    • Liver microsomes : Incubate with NADPH and UDPGA to identify phase I/II metabolites via LC-QTOF .
    • Reactive metabolite screening : Trapping assays with glutathione (GSH) to detect thiol adducts .

Q. Q6. What experimental approaches elucidate the mechanism of action when initial biochemical assays yield inconclusive results?

Methodological Answer :

  • Thermal shift assays (TSA) : Monitor protein thermal stabilization upon ligand binding to confirm target engagement .
  • CRISPR-Cas9 knockouts : Validate candidate targets (e.g., enzymes in redox pathways) in cell lines .
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to receptors or enzymes .

Data Contradiction Analysis

Q. Q7. How should researchers address conflicting reports on the cytotoxicity of benzamide derivatives in different cell lines?

Methodological Answer :

  • Standardize assay conditions :
    • Use identical cell passage numbers, serum concentrations, and incubation times (e.g., 48–72 hrs) .
    • Include controls for solvent cytotoxicity (e.g., DMSO ≤0.1% v/v) .
  • Mechanistic follow-up :
    • ROS detection : Use H2DCFDA probe to link cytotoxicity to oxidative stress .
    • Apoptosis assays : Annexin V/PI staining to distinguish necrotic vs. apoptotic pathways .

Q. Q8. What methodologies reconcile divergent crystallography data on the conformation of the tetrahydrothiophene-dioxide ring?

Methodological Answer :

  • Multi-conformer refinement : Use SHELXL to model alternative ring puckering modes .
  • DFT calculations : Compare experimental vs. computed (B3LYP/6-31G*) geometries to validate energetically favorable conformers .

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